molecular formula C15H23NO2S B15114045 N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide

N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide

Cat. No.: B15114045
M. Wt: 281.4 g/mol
InChI Key: XMEXDAPQKIJRQZ-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a dimethylbenzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,5-dimethylbenzoic acid with 2-methoxy-4-(methylsulfanyl)butylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzamide derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of related compounds.

    2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A compound with similar structural features and potential biological activity.

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2,5-dimethylbenzamide

InChI

InChI=1S/C15H23NO2S/c1-11-5-6-12(2)14(9-11)15(17)16-10-13(18-3)7-8-19-4/h5-6,9,13H,7-8,10H2,1-4H3,(H,16,17)

InChI Key

XMEXDAPQKIJRQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(CCSC)OC

Origin of Product

United States

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